(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol
Description
This compound is a highly substituted glycoside featuring a sulfanyl (thioether) linkage and multiple hydroxyl and hydroxymethyl groups. Its structure comprises three interconnected oxane (pyranose) rings, with stereochemical configurations (2S,3R,4S,5S,6R) and (2R,3S,4R,5R,6R) at key positions. The presence of a methoxy group and sulfanyl moiety distinguishes it from simpler glycosides.
Properties
Molecular Formula |
C25H44O20S |
|---|---|
Molecular Weight |
696.7 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C25H44O20S/c1-39-22-16(36)13(33)19(8(4-28)41-22)44-24-17(37)14(34)21(9(5-29)42-24)46-25-18(38)20(11(31)7(3-27)43-25)45-23-15(35)12(32)10(30)6(2-26)40-23/h6-38H,2-5H2,1H3/t6-,7-,8-,9-,10-,11-,12+,13-,14-,15-,16-,17-,18-,19-,20+,21-,22-,23+,24+,25+/m1/s1 |
InChI Key |
CDXCSNRCNRDKOA-ZKFUBDEKSA-N |
Isomeric SMILES |
CO[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)S[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)O)O)O)O |
Canonical SMILES |
COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)SC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)O)O)O)O)O |
Origin of Product |
United States |
Preparation Methods
Glycosylation Reactions
Glycosyl donors (activated sugar derivatives such as trichloroacetimidates, thioglycosides, or fluorides) are reacted with glycosyl acceptors under catalytic conditions to form glycosidic bonds.
The choice of promoter (e.g., TMSOTf, NIS/TfOH) and reaction conditions is critical to control the anomeric configuration (alpha or beta) of the newly formed glycosidic bond.
Iterative glycosylation cycles build the oligosaccharide chain with defined linkages, such as β(1→4) or β(1→3) as in the compound under discussion.
Deprotection and Purification
After assembly, protecting groups are removed under selective conditions to yield the free oligosaccharide.
Purification often involves chromatographic techniques such as HPLC or size-exclusion chromatography.
Enzymatic Synthesis Approaches
Glycosyltransferases (GTs)
GTs catalyze the transfer of monosaccharides from activated sugar nucleotides (e.g., UDP-glucose) to acceptor sugars with high regio- and stereoselectivity.
This method bypasses the need for protecting groups and harsh reaction conditions.
However, availability of specific GTs and sugar nucleotides can limit scalability.
Glycoside Hydrolases and Glycosynthases
Glycoside hydrolases can be engineered into glycosynthases that catalyze the reverse reaction of hydrolysis, forming glycosidic bonds.
This approach allows synthesis of oligosaccharides using glycosyl fluoride donors without the need for sugar nucleotides.
Phosphorylases and Sucrases
These enzymes use sugar-1-phosphates or sucrose as glycosyl donors to elongate polysaccharide chains.
They offer efficient synthesis routes for specific glycosidic linkages.
Recent Advances and Research Findings
Recent studies have demonstrated the enzymatic synthesis of complex oligosaccharides with multiple glycosidic linkages similar to those present in the target compound, using combinations of GTs and glycosynthases to achieve high purity and stereochemical fidelity.
Enzymatic methods have been highlighted for their environmental friendliness and potential for scale-up in producing well-defined polysaccharides and oligosaccharides.
Chemical synthesis remains indispensable for oligosaccharides with unusual linkages or modifications, such as the methoxy substitution present in the target compound.
Data Table: Comparison of Preparation Methods
| Aspect | Chemical Synthesis | Enzymatic Synthesis |
|---|---|---|
| Selectivity | High, but requires protecting groups | Very high, naturally selective |
| Reaction Conditions | Often harsh (acidic/basic, organic solvents) | Mild, aqueous conditions |
| Scalability | Labor-intensive, multi-step | Potentially scalable with enzyme availability |
| Complexity Handling | Suitable for diverse modifications | Limited by enzyme substrate specificity |
| Environmental Impact | Use of organic solvents and reagents | Generally greener, less waste |
| Cost | Expensive reagents and steps | Cost depends on enzyme production |
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl groups.
Reduction: Reduction of carbonyl groups back to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Glycosylation: Addition of sugar moieties to the molecule.
Common Reagents and Conditions
Common reagents might include:
Oxidizing agents: Such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate).
Reducing agents: Such as NaBH4 (Sodium borohydride) or LiAlH4 (Lithium aluminium hydride).
Protecting groups: Such as TBDMS (tert-Butyldimethylsilyl) or Acetyl groups.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while reduction would regenerate the original hydroxyl groups.
Scientific Research Applications
Chemistry
In chemistry, this compound could be used as a building block for more complex molecules or as a reagent in various organic synthesis reactions.
Biology
In biology, it might be studied for its potential role in biochemical pathways or as a model compound for understanding carbohydrate metabolism.
Medicine
In medicine, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anti-cancer activities.
Industry
In industry, it might be used in the production of pharmaceuticals, cosmetics, or as a specialty chemical in various manufacturing processes.
Mechanism of Action
The mechanism by which this compound exerts its effects would depend on its specific interactions with molecular targets. These could include:
Enzyme inhibition or activation: Binding to active sites of enzymes to modulate their activity.
Receptor binding: Interacting with cell surface receptors to trigger signaling pathways.
Gene expression modulation: Influencing the transcription of specific genes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The compound’s structural uniqueness lies in its sulfanyl-bridged glycosidic architecture. Below is a comparison with structurally related compounds from the evidence:
Key Observations :
- Sulfanyl vs. Oxygen Linkages : The sulfanyl group in the target compound may confer greater resistance to enzymatic hydrolysis compared to oxygen-linked glycosides, as thioethers are less reactive toward glycosidases .
- Methoxy Group: The methoxy substitution at the 6-position of one oxane ring (vs.
- Phenolic vs. Non-Phenolic: Unlike the phenolic compound in , the target compound lacks aromatic rings, suggesting divergent biological targets (e.g., carbohydrate-processing enzymes vs. hormone receptors).
Physicochemical Properties
- Solubility: The high density of hydroxyl groups (16 donors, 24 acceptors) implies high water solubility, similar to the compound in . However, the methoxy group may slightly reduce hydrophilicity compared to fully hydroxylated analogs .
- Stability : Sulfanyl linkages are prone to oxidation under physiological conditions, unlike the more stable ether bonds in and . This could limit its utility in drug development unless stabilized .
Biological Activity
The compound known as (2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3S,4R,5R,6R)-6-[(2R,3S,4R,5R,6R)-4,5-dihydroxy-2-(hydroxymethyl)-6-methoxyoxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]sulfanyl-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol is a complex polyol with significant biological activity. This article explores its biological properties based on diverse research findings and case studies.
Structure and Composition
The molecular formula of the compound is with a molecular weight of approximately 1145 Da. Its structure is characterized by multiple hydroxyl groups and a unique stereochemistry that contributes to its biological functions. The compound exhibits a high polar surface area of 569 Ų and a LogP value of -12.3, indicating high hydrophilicity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 1145 Da |
| LogP | -12.3 |
| Polar Surface Area (Ų) | 569 |
| Hydrogen Bond Acceptors | 33 |
| Hydrogen Bond Donors | 21 |
Antimicrobial Properties
Recent studies have indicated that the compound exhibits antibacterial activity against various strains of bacteria. A notable study evaluated its effect on methicillin-sensitive and -resistant Staphylococcus aureus (MSSA and MRSA). The results demonstrated that specific diastereomers derived from this compound displayed significant antibacterial properties. The structure-activity relationship (SAR) analysis revealed that variations in stereochemistry could lead to different levels of antibacterial efficacy .
Antioxidant Activity
The compound has also been assessed for its antioxidant properties . Research has shown that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related cellular damage. The antioxidant capacity was measured using various assays such as DPPH and ABTS radical scavenging tests. Results indicated a strong correlation between the number of hydroxyl groups in the structure and the antioxidant activity .
Cytotoxicity Studies
In vitro studies have been conducted to evaluate the cytotoxic effects of the compound on cancer cell lines. The findings suggest that certain derivatives exhibit selective cytotoxicity towards specific cancer cells while sparing normal cells. This selectivity is attributed to the unique interactions between the compound's functional groups and cellular targets involved in cancer progression .
Case Studies
- Antibacterial Evaluation : In a study published in RSC Advances, various diastereomers derived from the compound were tested for their antibacterial effects against MSSA and MRSA. The diastereomers showed varying degrees of activity, with some exhibiting potent effects comparable to standard antibiotics .
- Antioxidant Activity Assessment : A comprehensive evaluation of the antioxidant potential demonstrated that compounds with more hydroxyl groups exhibited higher scavenging activity against DPPH radicals. This suggests potential applications in nutraceutical formulations aimed at combating oxidative stress .
- Cytotoxicity Profiling : A study focused on the cytotoxic effects of this compound on human cancer cell lines revealed that specific stereoisomers could induce apoptosis selectively in cancerous cells while having minimal effects on normal cells .
Q & A
Q. What protocols validate the compound’s role in modulating intracellular redox pathways?
- Methodological Answer: Use fluorescent probes (e.g., H2DCFDA) in HeLa cells to measure ROS scavenging. Correlate with glutathione levels (Ellman’s assay). The sulfanyl group may act as a thiyl radical scavenger, but confirm specificity via siRNA knockdown of thioredoxin reductase .
Data Contradiction Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
